Enazadrem

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

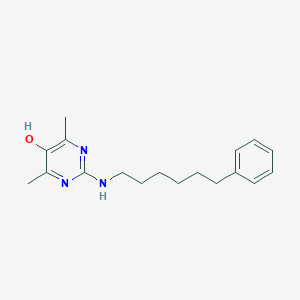

4,6-dimethyl-2-(6-phenylhexylamino)pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c1-14-17(22)15(2)21-18(20-14)19-13-9-4-3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,22H,3-4,6,9-10,13H2,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGYTONERIQIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCCCCCCC2=CC=CC=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148028 | |

| Record name | Enazadrem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107361-33-1 | |

| Record name | Enazadrem [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107361331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enazadrem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENAZADREM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDV807GKAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enazadrem: Unraveling the Mechanism of Action in Inflammatory Pathways

A Technical Whitepaper for Researchers and Drug Development Professionals

Notice: Despite a comprehensive search for data on enazadrem, specific quantitative metrics regarding its potency (such as IC50 values), detailed effects on cytokine levels, and explicit experimental protocols remain largely unavailable in the public domain. This document, therefore, leverages available information on the broader class of Dihydroorotate Dehydrogenase (DHODH) inhibitors to infer the likely mechanism of action of this compound in inflammatory pathways. The information presented herein is intended to provide a foundational understanding for research and development professionals.

Executive Summary

This compound is identified as an inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH), a critical component in the de novo pyrimidine synthesis pathway. By targeting DHODH, this compound is postulated to exert potent anti-inflammatory and immunosuppressive effects. This mechanism primarily revolves around impeding the proliferation of rapidly dividing cells, particularly activated lymphocytes, which are heavily reliant on de novo pyrimidine synthesis for their expansion during an immune response. This whitepaper will explore the core mechanism of action of DHODH inhibitors, their impact on key inflammatory signaling pathways, and the anticipated effects on cytokine production, providing a theoretical framework for the action of this compound.

The Central Role of DHODH in Inflammation

Dihydroorotate Dehydrogenase is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate. Pyrimidines are essential building blocks for DNA and RNA synthesis.

Activated T and B lymphocytes, key players in inflammatory and autoimmune diseases, undergo rapid clonal expansion upon activation. This proliferation demands a significant increase in nucleotide synthesis to support DNA replication. While most cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, activated lymphocytes are particularly dependent on the de novo pathway. This dependency makes DHODH an attractive therapeutic target for modulating the immune response.

Mechanism of Action: A Multi-faceted Approach

The anti-inflammatory effects of DHODH inhibition, and by extension this compound, are believed to be mediated through several interconnected mechanisms:

-

Inhibition of Lymphocyte Proliferation: By depleting the intracellular pool of pyrimidines, DHODH inhibitors effectively halt the cell cycle progression of activated T and B cells, thereby curtailing the adaptive immune response that drives chronic inflammation.

-

Modulation of Cytokine Production: DHODH inhibition has been shown to suppress the production of pro-inflammatory cytokines while potentially promoting the expression of anti-inflammatory cytokines.

-

Interference with Immune Cell Trafficking: Some evidence suggests that DHODH inhibitors may also impact the expression of adhesion molecules, which are crucial for the migration of immune cells to sites of inflammation.

Impact on Inflammatory Signaling Pathways

The inhibition of DHODH by this compound is expected to have downstream effects on critical inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. DHODH inhibitors have been shown to suppress the activation of NF-κB, although the precise molecular link is still under investigation. This inhibition likely contributes significantly to the broad anti-inflammatory effects observed with this class of drugs.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

T-Cell Activation and Proliferation

The primary mechanism of DHODH inhibitors is the cytostatic effect on activated lymphocytes. By limiting pyrimidine availability, this compound is expected to arrest T-cells in the G1 phase of the cell cycle, preventing their clonal expansion and subsequent contribution to the inflammatory cascade.

Enazadrem's Impact on the Arachidonic Acid Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enazadrem (also known by its developmental code name, CP-70,490) is an investigational drug that primarily exerts its effects through the modulation of the arachidonic acid cascade. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its targeted inhibition of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. This document summarizes the available preclinical data, outlines relevant experimental protocols for assessing its activity, and visually represents its role in the relevant biochemical pathways.

Introduction to the Arachidonic Acid Cascade

The arachidonic acid cascade is a complex metabolic pathway that produces a group of potent, short-acting signaling molecules known as eicosanoids. These lipid mediators, which include prostaglandins, thromboxanes, and leukotrienes, are involved in a wide array of physiological and pathological processes, most notably inflammation. The cascade is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Once liberated, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and other related compounds.

This compound's Mechanism of Action: Targeting 5-Lipoxygenase

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX). This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting 5-LOX, this compound effectively blocks the production of leukotriene A4 (LTA4), the common precursor for all other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to increase vascular permeability and cause bronchoconstriction.

The targeted inhibition of 5-LOX positions this compound as a potential therapeutic agent for inflammatory diseases where leukotrienes are key pathological mediators. Conditions such as psoriasis, a chronic inflammatory skin disease, have been a focus of clinical investigation for agents targeting this pathway.

Quantitative Analysis of 5-Lipoxygenase Inhibition

While specific IC50 values for this compound's inhibition of 5-lipoxygenase are not publicly available in the primary literature at this time, the following table outlines the typical quantitative data that would be generated in preclinical studies to characterize the potency of a 5-LOX inhibitor.

| Parameter | Description | Typical Units |

| IC50 (5-LOX) | The half-maximal inhibitory concentration of this compound against purified 5-lipoxygenase enzyme activity. | µM or nM |

| Cell-based LTB4 Inhibition | The concentration of this compound required to inhibit 50% of leukotriene B4 production in a cellular assay (e.g., in stimulated human neutrophils). | µM or nM |

Selectivity Profile: Effect on Cyclooxygenase

A critical aspect of a targeted inhibitor is its selectivity. To assess whether this compound specifically inhibits the 5-LOX pathway without affecting the COX pathway, its activity against COX-1 and COX-2 would be evaluated. As of the latest available information, there is no public data detailing the effect of this compound on cyclooxygenase activity. The table below indicates the type of data required to determine this selectivity.

| Parameter | Description | Typical Units |

| IC50 (COX-1) | The half-maximal inhibitory concentration of this compound against cyclooxygenase-1 activity. | µM or nM |

| IC50 (COX-2) | The half-maximal inhibitory concentration of this compound against cyclooxygenase-2 activity. | µM or nM |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of a 5-lipoxygenase inhibitor like this compound.

In Vitro 5-Lipoxygenase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified 5-lipoxygenase.

Methodology:

-

Enzyme Preparation: Recombinant human 5-lipoxygenase is purified and prepared in a suitable assay buffer.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Reaction Mixture: The reaction is typically carried out in a 96-well plate format. Each well contains the assay buffer, a specific concentration of this compound (or vehicle control), and the 5-LOX enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Detection: The formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), or a subsequent product is measured. This can be done spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene system in the product).

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percent inhibition is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable pharmacological model.

Cellular Leukotriene B4 Biosynthesis Assay

Objective: To assess the ability of this compound to inhibit the production of leukotriene B4 in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line expressing 5-lipoxygenase (e.g., human neutrophils or a differentiated leukemia cell line like HL-60) is cultured and prepared for the assay.

-

Cell Stimulation: The cells are pre-incubated with various concentrations of this compound or a vehicle control. Subsequently, the cells are stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene biosynthesis.

-

Sample Collection: After a defined incubation period, the reaction is stopped, and the cell supernatant is collected.

-

LTB4 Quantification: The concentration of LTB4 in the supernatant is measured using a specific and sensitive method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The amount of LTB4 produced at each this compound concentration is compared to the vehicle control to determine the percent inhibition. The IC50 value is then calculated from the concentration-response curve.

Visualizing this compound's Role in the Arachidonic Acid Cascade

The following diagrams illustrate the key pathways and the specific point of intervention for this compound.

Conclusion

This compound is a targeted inhibitor of 5-lipoxygenase, a pivotal enzyme in the arachidonic acid cascade responsible for the production of pro-inflammatory leukotrienes. Its mechanism of action suggests potential therapeutic utility in a range of inflammatory disorders. Further publication of preclinical and clinical data will be necessary to fully elucidate its potency, selectivity, and clinical efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for understanding and evaluating the pharmacological profile of this compound and other 5-LOX inhibitors.

Enazadrem: An Investigational Lipoxygenase Inhibitor with Limited Publicly Available Pharmacological Data

Despite its identification as a lipoxygenase inhibitor developed for inflammatory and immune-related conditions, a comprehensive in-depth technical guide on the pharmacology of Enazadrem (also known as CP-70490) cannot be constructed at this time due to a significant lack of publicly available quantitative data and detailed experimental protocols.

This compound was initially developed by Pfizer as a potential therapeutic agent for diseases such as psoriasis, targeting the lipoxygenase pathway to mitigate inflammation. However, detailed information regarding its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial outcomes remains largely within proprietary databases and has not been widely disseminated in peer-reviewed literature or public clinical trial registries.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

This compound is classified as a lipoxygenase inhibitor. Lipoxygenases are a family of enzymes that play a crucial role in the metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane in response to inflammatory stimuli. The action of lipoxygenases on arachidonic acid leads to the production of leukotrienes, which are potent inflammatory mediators involved in a variety of physiological and pathological processes.

By inhibiting lipoxygenase, this compound is presumed to block the synthesis of these pro-inflammatory leukotrienes, thereby reducing the inflammatory response. This mechanism of action holds therapeutic potential for a range of inflammatory conditions.

Below is a conceptual signaling pathway illustrating the role of lipoxygenase in the arachidonic acid cascade and the putative point of intervention for this compound.

Pharmacological Data: A Notable Absence

A thorough search of scientific databases and clinical trial registries for quantitative pharmacological data on this compound (CP-70490) did not yield specific results. The following tables represent the type of data that would be necessary to construct a comprehensive pharmacological profile, but are currently unavailable in the public domain.

Table 1: In Vitro Lipoxygenase Inhibition by this compound

| Enzyme Target | Assay Type | IC50 (nM) | Source |

| 5-Lipoxygenase | Data Not Available | Data Not Available | Data Not Available |

| 12-Lipoxygenase | Data Not Available | Data Not Available | Data Not Available |

| 15-Lipoxygenase | Data Not Available | Data Not Available | Data Not Available |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 3: Summary of Clinical Trial Data for this compound in Psoriasis

| Phase | Number of Patients | Dosing Regimen | Key Efficacy Endpoint | Results | Adverse Events | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's pharmacological properties are not publicly available. However, a general workflow for evaluating a novel lipoxygenase inhibitor would typically involve the following stages:

Conclusion

While the therapeutic rationale for a lipoxygenase inhibitor like this compound in inflammatory diseases is clear, the lack of accessible, detailed scientific and clinical data prevents a thorough pharmacological evaluation in a public forum. The information required to fulfill the request for an in-depth technical guide—including quantitative data for tables, specific experimental methodologies, and detailed signaling pathways—is not available in the public domain. Further dissemination of preclinical and clinical research findings by the developers would be necessary to enable a comprehensive understanding of the pharmacology of this compound.

Enazadrem's role in leukotriene synthesis inhibition

An In-Depth Technical Guide on the Core Mechanism of Enazadrem in Leukotriene Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the role of this compound as an inhibitor of the 5-lipoxygenase (5-LOX) pathway, a critical enzymatic cascade in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators deeply involved in inflammatory and allergic responses.[1][2] By targeting the key enzyme 5-LOX, this compound effectively blocks the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), offering a significant therapeutic strategy for managing inflammatory diseases.[3][4] This document outlines the biochemical pathway, this compound's mechanism of action, quantitative efficacy data for representative 5-LOX inhibitors, and detailed experimental protocols for assessing their activity.

The Leukotriene Synthesis Pathway

Leukotrienes are synthesized from arachidonic acid, which is released from the cell membrane's phospholipids by the enzyme cytosolic phospholipase A2 (cPLA2α).[5][6] The synthesis cascade is initiated by the enzyme 5-lipoxygenase (5-LOX).[2][7] For 5-LOX to be fully active, it must translocate to the nuclear membrane and associate with the 5-lipoxygenase-activating protein (FLAP).[5][8]

5-LOX then catalyzes a two-step reaction:

-

Oxygenation: It converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[5]

-

Dehydration: It subsequently converts 5-HPETE into the unstable epoxide, leukotriene A4 (LTA4).[5]

LTA4 serves as a crucial branching point. Depending on the enzymes present in the cell, it can be metabolized into two distinct classes of leukotrienes:[7][8]

-

Leukotriene B4 (LTB4): In cells like neutrophils, LTA4 is converted to LTB4 by the enzyme LTA4 hydrolase (LTA4H).[7][8] LTB4 is a powerful chemoattractant for neutrophils and plays a significant role in inflammation.[7][9]

-

Cysteinyl Leukotrienes (CysLTs): In cells such as mast cells and eosinophils, LTA4 is conjugated with glutathione by LTC4 synthase to form leukotriene C4 (LTC4).[7] LTC4 is then transported outside the cell and sequentially converted into leukotriene D4 (LTD4) and leukotriene E4 (LTE4).[3][7] Collectively known as CysLTs, these molecules are potent bronchoconstrictors and increase vascular permeability, making them key mediators in asthma and allergic rhinitis.[2][7]

This compound's therapeutic action stems from its direct inhibition of 5-LOX, the gateway enzyme for this entire pathway. By blocking 5-LOX, this compound prevents the formation of LTA4 and, consequently, all downstream leukotrienes.

Caption: The leukotriene synthesis pathway and the inhibitory action of this compound on 5-lipoxygenase (5-LOX).

Quantitative Data on 5-LOX Inhibition

The efficacy of a 5-LOX inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 5-LOX activity by 50%. While specific IC50 values for this compound are not widely published in recent literature, data from similar 5-LOX inhibitors, such as zileuton, provide a benchmark for the potency expected from this class of drugs.

| Inhibitor | Assay System | IC50 Value (μM) | Reference |

| Zileuton | Rat Basophilic Leukemia Cell Supernatant | 0.5 | [10] |

| Zileuton | Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 | [10] |

| Zileuton | Human Polymorphonuclear Leukocytes (PMNL) | 0.4 | [10] |

| Zileuton | Human Whole Blood (LTB4 Biosynthesis) | 0.9 | [10] |

| Compound 1 (Indole Derivative) | 5-LOX Enzyme Assay | 0.6 | [11] |

| Zileuton (Reference) | 5-LOX Enzyme Assay | 3.7 | [11] |

Experimental Protocols

Assessing the inhibitory activity of compounds like this compound involves a combination of in vitro enzymatic assays and in vivo measurements of leukotriene production.

In Vitro 5-LOX Inhibition Assay (Cell-Based)

This protocol describes a common method for determining the IC50 of a 5-LOX inhibitor using polymorphonuclear leukocytes (PMNLs), which are primary cells that produce leukotrienes.

Objective: To measure the dose-dependent inhibition of LTB4 synthesis by this compound in activated human PMNLs.

Methodology:

-

Cell Isolation: Isolate human PMNLs from the whole blood of healthy donors using standard density gradient centrifugation techniques.

-

Incubation with Inhibitor: Pre-incubate the isolated PMNLs with varying concentrations of this compound (or a vehicle control, like DMSO) for 10-15 minutes at 37°C.[12]

-

Cell Stimulation: Induce leukotriene synthesis by stimulating the cells with a calcium ionophore, such as A23187, in the presence of arachidonic acid.

-

Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a cold solvent (e.g., methanol) and placing the samples on ice.

-

Quantification of LTB4: Centrifuge the samples to pellet cell debris. Analyze the supernatant to quantify the amount of LTB4 produced, typically using an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Plot the percentage of LTB4 inhibition against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.

Caption: Workflow for a cell-based 5-LOX inhibition assay to determine the IC50 of this compound.

In Vivo Assessment via Urinary Leukotriene E4 (uLTE4)

Measuring the urinary concentration of LTE4, the stable end-product of the CysLT pathway, is a reliable and noninvasive method to assess total body leukotriene production and the efficacy of an inhibitor in a clinical setting.[13][14]

Objective: To quantify the reduction in total CysLT production in subjects following administration of this compound.

Methodology:

-

Baseline Sample Collection: Collect a 24-hour urine sample from each subject before the administration of the drug to establish a baseline uLTE4 level.[15]

-

Drug Administration: Administer a specified dose of this compound to the subjects.

-

Post-Dosing Sample Collection: Collect subsequent 24-hour urine samples at defined time points after drug administration.

-

Sample Preparation: For each urine sample, add a known amount of a stable isotope-labeled internal standard (e.g., 3H-LTE4 or 13C-LTE4) to account for procedural losses.[14]

-

Extraction: Perform solid-phase extraction (SPE) using a C18 mini-column to extract and concentrate the LTE4 from the urine matrix.[14]

-

Purification & Analysis: Purify the extract using High-Performance Liquid Chromatography (HPLC).[14] Quantify the LTE4 concentration using tandem Mass Spectrometry (LC-MS/MS) or a competitive Enzyme Immunoassay (EIA).[15]

-

Data Normalization: Normalize the uLTE4 concentration to the urinary creatinine concentration to account for variations in urine dilution. The final value is typically reported in pg/mg of creatinine.[15][16]

-

Efficacy Analysis: Compare the post-dosing uLTE4 levels to the baseline levels to determine the percentage of inhibition achieved by this compound.

Caption: Workflow for assessing the in vivo efficacy of this compound by measuring urinary LTE4.

Conclusion

This compound represents a targeted therapeutic approach aimed at mitigating the pro-inflammatory and bronchoconstrictive effects of leukotrienes. By directly inhibiting the 5-lipoxygenase enzyme, it effectively shuts down the production of both LTB4 and the entire family of cysteinyl leukotrienes. The efficacy of this mechanism can be rigorously quantified through standardized in vitro cell-based assays to determine IC50 values and confirmed in vivo through the noninvasive measurement of biomarkers such as urinary LTE4. This dual approach provides a robust framework for the preclinical and clinical development of this compound and other 5-LOX inhibitors for a range of inflammatory disorders.

References

- 1. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotrienes, leukotriene receptor antagonists and leukotriene synthesis inhibitors in asthma: an update. Part I: synthesis, receptors and role of leukotrienes in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of leukotrienes in the management of asthma: biology and clinical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antileukotriene - Wikipedia [en.wikipedia.org]

- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Leukotriene - Wikipedia [en.wikipedia.org]

- 8. selfhacked.com [selfhacked.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Urinary leukotriene E4 [pubmed.ncbi.nlm.nih.gov]

- 14. [Fundamental studies on the measurement of urinary leukotriene E4] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. education.aaaai.org [education.aaaai.org]

- 16. Urinary LTE4 levels as a diagnostic marker for IgE-mediated asthma in preschool children: a birth cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Enazadrem (SHR0302): A Selective JAK1 Inhibitor for Psoriasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and significant immune cell infiltration in the skin. The Janus kinase (JAK) signaling pathway, particularly through JAK1, has been identified as a critical mediator in the pathogenesis of psoriasis, transducing signals for numerous pro-inflammatory cytokines. Enazadrem (also known as SHR0302 or Ivarmacitinib) is a novel, potent, and highly selective JAK1 inhibitor. While direct preclinical studies of this compound in psoriasis models are not extensively published, this guide synthesizes the available information on its mechanism of action and the preclinical efficacy of selective JAK1 inhibition in relevant psoriasis models. This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for psoriasis.

Introduction to Psoriasis and the Role of JAK1

Psoriasis is driven by a complex interplay between the innate and adaptive immune systems, leading to chronic inflammation and epidermal hyperplasia. Key cytokines, including interleukin (IL)-6, IL-23, and interferon-gamma (IFN-γ), play a pivotal role in this process. These cytokines signal through the JAK-STAT pathway. Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and cell proliferation.

JAK1 is a critical component of the signaling cascade for several psoriasis-implicated cytokines. Its high selectivity makes this compound a promising therapeutic candidate, as it may offer a favorable safety profile by minimizing the inhibition of other JAK isoforms, such as JAK2, which is crucial for hematopoiesis.

Mechanism of Action: Selective JAK1 Inhibition

This compound is a highly selective inhibitor of JAK1.[1] Preclinical data from studies on other inflammatory conditions indicate that this compound effectively inhibits JAK1-mediated signaling pathways, including those for IL-6 and IFN-γ.[2] By selectively targeting JAK1, this compound is expected to disrupt the downstream signaling of multiple pro-inflammatory cytokines involved in psoriasis, thereby reducing immune cell activation and keratinocyte hyperproliferation. A preclinical study in a graft-versus-host disease model showed that SHR0302 can inhibit JAK1-mediated cytokine pathways.[2]

References

- 1. Arcutis Announces Exercise of Option for Exclusive License to Highly Selective JAK1 Inhibitor for All Topical Dermatological Uses in U.S., Canada, Europe and Japan - Arcutis Biotherapeutics [arcutis.com]

- 2. A Novel JAK1 Inhibitor SHR0302 Combined With Prednisone for First-Line Treatment of Chronic Graft-Versus-Host Disease: A Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Enazadrem: An Exploration Beyond 5-Lipoxygenase Inhibition

A comprehensive review of available scientific literature reveals a significant gap in the understanding of enazadrem's molecular interactions beyond its established role as a 5-lipoxygenase (5-LOX) inhibitor. At present, there is no publicly accessible data from preclinical or clinical studies that detail a broader binding profile, off-target effects, or alternative mechanisms of action for this compound.

This compound, also known by its developmental code CP-70490, is recognized primarily for its potent inhibition of 5-LOX, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. The therapeutic potential of this compound has been investigated in this context.

However, a thorough investigation for this technical guide did not yield any published selectivity panel data, which would typically involve screening the compound against a broad range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes to identify potential off-target interactions. Furthermore, searches for preclinical pharmacology reports or clinical trial results that might allude to unexpected physiological effects or therapeutic outcomes—suggesting mechanisms beyond 5-LOX inhibition—were unsuccessful.

This absence of information prevents a detailed analysis of this compound's potential alternative therapeutic targets. Consequently, the creation of a comprehensive technical guide that includes quantitative data on off-target binding affinities, detailed experimental protocols for such investigations, and diagrams of alternative signaling pathways is not feasible at this time.

The Path Forward: Uncovering the Full Therapeutic Potential

To elucidate the complete mechanistic profile of this compound and explore its potential for broader therapeutic applications, several key experimental avenues would need to be pursued:

-

Comprehensive Selectivity Profiling: Screening this compound against a wide array of molecular targets is a critical first step. This would typically involve commercially available services that offer panels of hundreds of kinases, GPCRs, nuclear receptors, transporters, and enzymes.

-

In-depth Preclinical Investigation: Should any significant off-target interactions be identified, further preclinical studies would be necessary. These would include cellular and animal models to understand the functional consequences of these interactions and to determine if they represent potential new therapeutic opportunities or safety liabilities.

-

"Omics" Approaches: Modern systems biology approaches, such as proteomics, transcriptomics, and metabolomics, could provide an unbiased view of the cellular pathways affected by this compound treatment, potentially revealing novel mechanisms of action independent of 5-LOX inhibition.

Below is a conceptual workflow illustrating the necessary steps to investigate the potential therapeutic targets of this compound beyond 5-LOX.

Until such studies are conducted and the data is made publicly available, the scientific community's understanding of this compound will be limited to its role as a 5-LOX inhibitor. This technical guide, therefore, serves to highlight the current knowledge gap and to propose a roadmap for future research that could unlock the full therapeutic potential of this molecule.

The Structural Albatross: Unraveling the Structure-Activity Relationship of Enazadrem and its Analogs for Next-Generation Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enazadrem (formerly CP-70,490) has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound and its analogs, drawing upon the established principles of 5-LOX inhibitor design. While specific quantitative SAR data for a broad series of this compound analogs is not extensively available in the public domain, this document synthesizes the known information and extrapolates key structural determinants for activity based on related chemical scaffolds. Detailed experimental protocols for assessing 5-LOX inhibition and a discussion of the leukotriene signaling pathway are also provided to empower further research and development in this area.

Introduction to this compound and its Therapeutic Rationale

This compound, chemically known as 4,6-dimethyl-2-((6-phenylhexyl)amino)pyrimidin-5-ol, is a potent inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX pathway is a key branch of the arachidonic acid cascade, leading to the production of leukotrienes, which are powerful lipid mediators of inflammation. By inhibiting 5-LOX, this compound effectively blocks the synthesis of leukotrienes, thereby presenting a promising therapeutic strategy for a range of inflammatory diseases, including psoriasis, asthma, and arthritis. The core structure of this compound, a 2-aminopyrimidin-5-ol scaffold, provides a versatile platform for analog synthesis to optimize potency, selectivity, and pharmacokinetic properties.

The Leukotriene Biosynthesis Pathway: The Target of this compound

The therapeutic effect of this compound is exerted through its inhibition of 5-lipoxygenase, the gateway enzyme in the leukotriene biosynthesis pathway. Understanding this pathway is crucial for appreciating the mechanism of action of this compound and for the rational design of its analogs.

Signaling Pathway Diagram

Caption: The 5-Lipoxygenase Pathway and the Point of Intervention for this compound.

Structural Activity Relationship (SAR) of this compound and its Analogs

While a comprehensive library of this compound analogs with corresponding inhibitory activities is not publicly available, we can infer key SAR principles based on the known structure of this compound and general knowledge of 5-LOX inhibitors. The this compound molecule can be dissected into three key regions for SAR analysis: the 2-amino-4,6-dimethylpyrimidin-5-ol core, the phenyl headgroup, and the hexyl linker.

Table 1: Postulated Structural Activity Relationship of this compound Analogs

| Moiety | Position | Modification | Postulated Effect on 5-LOX Inhibitory Activity | Rationale |

| Pyrimidinol Core | 5-OH | Esterification or Etherification | Decrease | The free hydroxyl group is likely crucial for interacting with the active site of 5-LOX, potentially through hydrogen bonding or chelation of the active site iron. |

| 4,6-CH₃ | Removal or substitution | Decrease | The methyl groups may provide optimal steric bulk and hydrophobic interactions within the enzyme's binding pocket. | |

| 2-NH | N-alkylation or acylation | Likely decrease | The secondary amine is likely important for hydrogen bonding and maintaining the optimal conformation of the side chain. | |

| Phenyl Headgroup | Para-substitution | Introduction of electron-withdrawing or donating groups | Variable | Substituents on the phenyl ring can modulate lipophilicity and electronic properties, which can influence binding affinity. The optimal substitution would depend on the specific nature of the binding pocket. |

| Ortho/Meta-substitution | Introduction of bulky groups | Likely decrease | Steric hindrance at these positions may disrupt the optimal binding conformation. | |

| Hexyl Linker | Chain length | Shortening or lengthening | Decrease | The six-carbon chain likely provides the optimal length and flexibility to position the phenyl headgroup in a favorable binding region of the enzyme. |

| Chain rigidity | Introduction of double bonds or cyclic structures | Variable | Increasing rigidity could either lock the molecule in a more active conformation or prevent it from adopting the necessary binding pose. |

Experimental Protocols

The evaluation of this compound analogs requires robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays to determine 5-LOX inhibitory activity.

In Vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against purified 5-lipoxygenase.

Principle: This assay measures the enzymatic activity of 5-LOX by monitoring the formation of hydroperoxydienes from a fatty acid substrate (e.g., linoleic acid or arachidonic acid) via an increase in absorbance at 234 nm.

Materials:

-

Purified human recombinant 5-lipoxygenase

-

Linoleic acid or arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 1 mM EDTA)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the substrate in ethanol.

-

Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Zileuton) in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test compound or reference inhibitor solution (or DMSO for control)

-

5-LOX enzyme solution

-

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.

-

Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Experimental Workflow Diagram

Caption: A generalized workflow for determining the in vitro 5-LOX inhibitory activity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel 5-lipoxygenase inhibitors. While the specific SAR for a series of this compound analogs remains to be fully elucidated in the public literature, the foundational principles of 5-LOX inhibitor design provide a strong basis for future medicinal chemistry efforts. The key to advancing this chemical class lies in the systematic synthesis and evaluation of analogs, focusing on modifications to the pyrimidinol core, the phenyl headgroup, and the alkyl linker. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate this research, ultimately paving the way for the development of more effective and safer anti-inflammatory therapies. Future work should focus on obtaining quantitative data for a diverse set of this compound analogs to build a robust QSAR model, which can then be used to predict the activity of novel compounds and guide further synthesis.

The Anti-Inflammatory Properties of Enazadrem: A Review of Publicly Available Data

An extensive review of scientific literature and publicly accessible databases reveals a significant lack of detailed information regarding the anti-inflammatory properties of the compound Enazadrem (also known as CP-70490). Despite its listing in chemical databases such as PubChem, which provides basic chemical and physical properties, there is no substantive data available concerning its biological effects, mechanism of action, or potential therapeutic applications in inflammation.

This technical guide sought to provide researchers, scientists, and drug development professionals with an in-depth understanding of this compound's anti-inflammatory capabilities. However, comprehensive searches of scholarly articles, clinical trial registries, and patent databases did not yield any preclinical or clinical data that would allow for the fulfillment of the core requirements of this guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways.

Summary of Findings

| Data Category | Findings |

| Quantitative Data | No quantitative data from in vitro or in vivo studies on the anti-inflammatory effects of this compound could be located. |

| Experimental Protocols | No detailed methodologies for any key experiments involving this compound have been published in the accessible scientific literature. |

| Signaling Pathways | There is no information available describing the signaling pathways modulated by this compound. |

Logical Relationship: Information Availability and Content Creation

The following diagram illustrates the logical workflow that was attempted and the resulting outcome based on the available information.

Caption: Workflow for assessing the feasibility of content creation on this compound.

Conclusion

The absence of published research on the anti-inflammatory properties of this compound precludes the creation of a detailed technical guide as requested. While the compound is chemically identified, its biological activity remains uncharacterized in the public domain. This highlights a critical gap in the available scientific knowledge for this particular molecule. Future research and publications will be necessary to elucidate any potential anti-inflammatory effects and mechanisms of action of this compound. Until such data becomes available, it is not possible to provide the in-depth analysis, data tables, experimental protocols, or signaling pathway diagrams that would be required for a comprehensive technical whitepaper.

Enazadrem (Deucravacitinib): A Technical Guide to a First-in-Class Allosteric TYK2 Inhibitor in Dermatology and Immunology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enazadrem, also known as Deucravacitinib (BMS-986165), represents a significant advancement in the oral treatment of immune-mediated diseases. It is a first-in-class, oral, highly selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Unlike pan-JAK inhibitors that target the highly conserved active site of the kinase domain, this compound features a unique allosteric mechanism of action.[3] This novel approach allows for high selectivity for TYK2, thereby avoiding the inhibition of JAK1, JAK2, and JAK3 at therapeutic doses and potentially mitigating adverse events associated with broader JAK inhibition.[4] Approved for the treatment of moderate-to-severe plaque psoriasis, this compound's targeted immunomodulation is under investigation across a spectrum of other immune-mediated inflammatory diseases.[4][5][6]

Core Mechanism of Action: Allosteric Inhibition of TYK2

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular enzymes crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus via the STAT (Signal Transducer and Activator of Transcription) pathway.[7][8] This signaling is pivotal in immune cell development, activation, and function.

This compound's innovation lies in its ability to selectively inhibit TYK2 by binding to its regulatory pseudokinase (JH2) domain, rather than the conserved catalytic kinase (JH1) domain targeted by other JAK inhibitors.[3][9] This binding locks the JH2 domain into an inhibitory conformation with the JH1 domain, stabilizing the enzyme in an inactive state and preventing downstream signal transduction.[4][9] This allosteric mechanism is the basis for its high selectivity over other JAK family members.[3]

References

- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. expertperspectives.com [expertperspectives.com]

- 3. researchgate.net [researchgate.net]

- 4. dermatologytimes.com [dermatologytimes.com]

- 5. Bristol-Myers Squibb’s Psoriasis Drug Dazzles in Phase II Clinical Trial - BioSpace [biospace.com]

- 6. Deucravacitinib for the Treatment of Psoriatic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by Enazadrem Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enazadrem (formerly AG-221/CC-90007) is a first-in-class, oral, selective, and potent small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] Mutations in the IDH2 gene are a key driver in several hematologic malignancies, most notably Acute Myeloid Leukemia (AML), where they are present in approximately 12% of patients.[1] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Inhibition of Mutant IDH2 and Reduction of 2-Hydroxyglutarate

The primary mechanism of action of this compound is the selective inhibition of mutated IDH2 enzymes, particularly those with substitutions at the R140 and R172 residues.[1] Wild-type IDH2 plays a crucial role in the Krebs cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the active site of IDH2 confer a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3]

This compound acts as a reversible, allosteric inhibitor that binds to the dimer interface of the mutant IDH2 enzyme. This binding prevents the conformational changes necessary for its neomorphic activity, leading to a potent and sustained reduction in the intracellular levels of 2-HG.[1] Preclinical studies have demonstrated that this compound treatment can reduce 2-HG levels by over 90%.

Quantitative Data: this compound Potency

The inhibitory activity of this compound has been quantified against various mutant and wild-type IDH enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro enzymatic assays.

| Enzyme Target | IC50 (nM) | Reference(s) |

| Mutant IDH2 R140Q | 100 | [2][4] |

| Mutant IDH2 R172K | 400 | [4] |

| IDH2-R140Q/WT heterodimer | 30 | [1] |

| IDH2-R172K/WT heterodimer | 10 | [1] |

| Wild-type IDH2 | 1800 | [5] |

| Wild-type IDH1 | 450 | [5] |

| Mutant IDH1 R132H | 48400 | [5] |

Downstream Cellular Pathways Modulated by this compound

The reduction of the oncometabolite 2-HG by this compound treatment initiates a cascade of downstream effects, primarily centered on the reversal of epigenetic dysregulation and the induction of cellular differentiation.

Reversal of Epigenetic Dysregulation

High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, a large family of enzymes that includes histone demethylases and the TET (Ten-Eleven Translocation) family of DNA hydroxylases.[3] This inhibition leads to a global hypermethylation of histones and DNA, which in turn blocks hematopoietic differentiation and promotes leukemogenesis.[1][3]

This compound treatment, by lowering 2-HG levels, restores the activity of these enzymes, leading to a reversal of the hypermethylation phenotype. This is a key aspect of its therapeutic effect, allowing for the re-expression of genes involved in normal myeloid differentiation.

Induction of Myeloid Differentiation

A primary consequence of the reversal of the differentiation block is the induction of myeloid differentiation. In preclinical and clinical studies, this compound treatment has been shown to promote the maturation of leukemic blasts into functional, mature myeloid cells, such as neutrophils.[6] This is a key distinction from traditional cytotoxic chemotherapy, as this compound's primary effect is not cell death but rather the induction of a more normal cellular phenotype.

IDH-Inhibitor-Associated Differentiation Syndrome (IDH-DS)

A notable clinical manifestation of the potent differentiation-inducing effect of this compound is IDH-Inhibitor-Associated Differentiation Syndrome (IDH-DS). This is a potentially life-threatening toxicity characterized by a systemic inflammatory response. The rapid maturation of a large number of leukemic blasts is thought to trigger a massive release of cytokines, leading to symptoms such as fever, respiratory distress, and fluid retention.[7] Early recognition and management with corticosteroids are crucial for patient safety.

Experimental Protocols

In Vitro IDH2 Enzymatic Assay (for IC50 Determination)

-

Enzyme and Substrate Preparation : Recombinant human mutant IDH2 (e.g., R140Q or R172K) and wild-type IDH2 enzymes are expressed and purified. The substrate, α-ketoglutarate, and the cofactor, NADPH, are prepared in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 10% glycerol).

-

Compound Dilution : this compound is serially diluted in DMSO to create a range of concentrations.

-

Assay Reaction : The enzymatic reaction is initiated by adding the enzyme to a mixture of the substrate, cofactor, and varying concentrations of this compound in a 96- or 384-well plate.

-

Detection : The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

-

Data Analysis : The reaction rates are plotted against the inhibitor concentrations, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Measurement of Intracellular 2-HG Levels by LC-MS/MS

-

Cell Culture and Treatment : IDH2-mutant cells (e.g., primary AML patient samples or cell lines) are cultured and treated with this compound or a vehicle control for a specified period.

-

Metabolite Extraction : Cells are harvested, and intracellular metabolites are extracted using a cold solvent mixture, typically 80% methanol. The protein content of the remaining cell pellet is determined for normalization.

-

Sample Preparation : The extracted metabolites are dried and reconstituted in a suitable solvent for LC-MS/MS analysis. An internal standard (e.g., 13C-labeled 2-HG) is added for accurate quantification.

-

LC-MS/MS Analysis : The samples are injected into a liquid chromatography system coupled to a triple quadrupole mass spectrometer. The separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify 2-HG and its internal standard.

-

Data Analysis : The peak areas of 2-HG and the internal standard are used to calculate the concentration of 2-HG in each sample, which is then normalized to the protein content.

Assessment of Myeloid Differentiation by Flow Cytometry

-

Cell Culture and Treatment : AML cells with an IDH2 mutation are treated with this compound or a vehicle control for several days to allow for differentiation.

-

Antibody Staining : The cells are harvested and stained with a panel of fluorescently-labeled antibodies against cell surface markers of myeloid differentiation. A typical panel might include markers for immature cells (e.g., CD34, CD117) and mature myeloid cells (e.g., CD11b, CD14, CD15, CD65).

-

Flow Cytometry Acquisition : The stained cells are analyzed on a flow cytometer, and data is collected for tens of thousands of events per sample.

-

Data Analysis : The flow cytometry data is analyzed using specialized software. The percentage of cells expressing specific differentiation markers is quantified and compared between the this compound-treated and control groups. An increase in the expression of mature myeloid markers and a decrease in immature markers indicate the induction of differentiation.

Summary and Future Directions

This compound represents a paradigm shift in the treatment of IDH2-mutant malignancies, moving away from traditional cytotoxic approaches towards targeted therapies that restore normal cellular processes. Its mechanism of action, centered on the inhibition of mutant IDH2 and the subsequent reduction of the oncometabolite 2-HG, leads to a reversal of epigenetic dysregulation and the induction of myeloid differentiation. Understanding these intricate cellular pathways is crucial for optimizing the clinical use of this compound and for the development of novel therapeutic strategies, including combination therapies that may further enhance its efficacy and overcome potential resistance mechanisms. Further research into the precise downstream targets of 2-HG and the molecular intricacies of IDH-DS will continue to refine our understanding and application of this important therapeutic agent.

References

- 1. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]

The Pharmacokinetics of Enazadrem Phosphate (LXE408): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enazadrem phosphate, identified in recent literature and clinical trials as LXE408, is a first-in-class, orally active, non-competitive, and selective inhibitor of the kinetoplastid proteasome. It is under development for the treatment of visceral leishmaniasis (VL), a fatal parasitic disease if left untreated. This document provides a detailed technical guide on the pharmacokinetics of this compound phosphate, summarizing key data from preclinical and clinical studies, outlining experimental methodologies, and visualizing its mechanism of action and clinical trial workflows.

Introduction

Leishmaniasis presents a significant global health burden, and the need for new, effective, and orally bioavailable treatments is urgent. This compound phosphate (LXE408) has emerged as a promising clinical candidate due to its potent and selective activity against kinetoplastid parasites, including Leishmania species. [1]Understanding the pharmacokinetic profile of this compound is critical for its successful development and clinical application. This guide synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound phosphate.

Mechanism of Action

This compound phosphate targets the proteasome of kinetoplastid parasites, a cellular machinery responsible for protein degradation. By inhibiting this pathway, the drug disrupts essential cellular processes within the parasite, leading to its death. The selectivity for the parasite's proteasome over the human equivalent is a key feature of its safety profile.

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound phosphate have been conducted in several preclinical species, including mice, rats, dogs, and cynomolgus monkeys. [2][3]The compound generally exhibits low clearance and a moderate volume of distribution.

Data Summary

The following tables summarize the key pharmacokinetic parameters observed in preclinical studies.

Table 1: Intravenous Pharmacokinetic Parameters of this compound Phosphate (LXE408) in Preclinical Species

| Species | Dose (mg/kg) | T1/2 (h) | CL (mL/min·kg) | Vss (L/kg) | Reference |

| Mouse | 5 | 3.3 | 2.3 | 0.63 | [3] |

| Rat (Male Sprague-Dawley) | 3 | 3.8 | 2.1 | 0.53 | [3] |

| Dog (Male Beagle) | 0.3 | 3.8 | - | - | [3] |

| Cynomolgus Monkey (Male) | 0.3 | 9.7 | - | - | [3] |

Table 2: Oral Pharmacokinetic Parameters of this compound Phosphate (LXE408) in Preclinical Species

| Species | Dose (mg/kg) | Bioavailability (%) | Reference |

| Mouse | 20 | 27-67 | [4] |

| Rat | 10 | 27-67 | [4] |

| Dog | 1.0 | 27-67 | [4] |

| Cynomolgus Monkey | 10 | 27-67 | [4] |

Experimental Protocols

In Vivo Murine Model of Visceral Leishmaniasis:

-

Animal Model: BALB/c mice infected with L. donovani.

-

Dosing: The compound was administered orally (PO) twice daily (b.i.d.) for 8 days at doses of 1, 3, and 10 mg/kg. [2][3]* Efficacy Assessment: The reduction in parasite burden in the liver was measured and compared to a control group treated with miltefosine. [2]* Pharmacokinetic Sampling: Plasma samples were collected at various time points to determine drug exposure. Free plasma concentrations were calculated based on plasma protein binding (94.4% in mice). [2]

Clinical Pharmacokinetics

The first-in-human (FIH) study of this compound phosphate has been completed in healthy volunteers, and a Phase II study in patients with visceral leishmaniasis has been initiated. [1][5]

First-in-Human Study

-

Study Population: Healthy volunteers.

-

Dosing: Doses up to 600 mg once daily (QD) for 10 days were administered. [5]* Key Findings: The drug was well-tolerated at all tested doses. [1][5]A population pharmacokinetic (popPK) model was developed to describe the drug's behavior. [5]* Pharmacokinetic Model: A one-compartment disposition model with zero-order absorption and linear elimination best described the concentration-time profiles. Dose under-proportional pharmacokinetics were observed and attributed to a dose effect on relative bioavailability. [5]

Phase II Clinical Trial (NCT05593666)

A Phase II study is currently underway to evaluate the efficacy, safety, and pharmacokinetic profile of this compound phosphate in patients with primary visceral leishmaniasis in India. [1] Experimental Workflow for Intensive PK Sampling:

Protocol for Intensive Pharmacokinetic Sampling:

-

Subjects: The first 20 patients enrolled in the this compound phosphate arms of the study. [1]* Sampling Times:

Safety and Tolerability

Preclinical and clinical data suggest that this compound phosphate is well-tolerated.

-

In vitro, the compound showed no inhibition of the hERG channel (IC50 > 30 μM), indicating a low risk for QT prolongation. [2]* In vivo studies in rats (AMES and micronucleus tests) did not indicate a risk of mutagenicity or clastogenicity. [2]* In the first-in-human study, doses up to 600 mg once daily for 10 days were well tolerated. [5]* Safety assessments in the ongoing Phase II trial include physical examinations, vital signs, clinical laboratory evaluations (hematology, clinical chemistry, urinalysis), ECGs, and monitoring of adverse events. [1]

Conclusion

This compound phosphate (LXE408) demonstrates a favorable pharmacokinetic profile in both preclinical species and humans, supporting its development as an oral treatment for visceral leishmaniasis. Its low clearance, good oral bioavailability, and selective mechanism of action position it as a promising candidate to address the unmet medical need in the treatment of this neglected tropical disease. The ongoing Phase II clinical trial will provide further crucial data on its efficacy, safety, and pharmacokinetics in the target patient population.

References

- 1. dndi.org [dndi.org]

- 2. Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. page-meeting.org [page-meeting.org]

Methodological & Application

Application Notes and Protocols: Enazadrem in vitro 5-Lipoxygenase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enazadrem is a molecule identified as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and osteoarthritis.[3][4] The inhibition of 5-LOX by this compound presents a promising therapeutic strategy for mitigating the pathological effects of excessive leukotriene production. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against 5-lipoxygenase.

Data Presentation: Comparative 5-Lipoxygenase Inhibitory Activity

While specific quantitative data for this compound's 5-lipoxygenase IC50 value is not publicly available, the following table presents the IC50 values of other known 5-LOX inhibitors to provide a comparative context for experimental findings.

| Inhibitor Compound | IC50 Value (µM) | Target Enzyme | Notes |

| This compound | To be determined | 5-Lipoxygenase | |

| Zileuton | 0.5 | 5-Lipoxygenase (rat basophilic leukemia cell supernatant) | A commercially available drug for the treatment of asthma.[5] |

| Zileuton | 0.3 | 5-Lipoxygenase (rat polymorphonuclear leukocytes) | [5] |

| Zileuton | 0.4 | 5-Lipoxygenase (human polymorphonuclear leukocytes) | [5] |

| Zileuton | 0.9 | 5-Lipoxygenase (human whole blood) | [5] |

| Nordihydroguaiaretic acid (NDGA) | 8 | 5-Lipoxygenase | A non-selective lipoxygenase inhibitor. |

| ML355 | 0.34 | 12-Lipoxygenase | A potent and selective 12-LOX inhibitor.[6] |

| 5-O-Demethylnobiletin | 0.1 | 5-Lipoxygenase | A direct inhibitor of 5-LOX.[6] |

Signaling Pathway

The following diagram illustrates the 5-lipoxygenase pathway and the inhibitory action of this compound.

Experimental Protocols

In vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for determining the inhibitory effect of compounds on 5-lipoxygenase activity by monitoring the formation of conjugated dienes.[7][8]

1. Materials and Reagents

-

5-Lipoxygenase (from soybean or human recombinant)

-

This compound

-

Linoleic acid (substrate)

-

Potassium phosphate buffer (0.1 M, pH 8.0)[3]

-

Dimethyl sulfoxide (DMSO)

-

Quercetin or Zileuton (positive control)[3]

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 234 nm

-

Pipettes and tips

-

Sterile, nuclease-free water

2. Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of potassium phosphate and adjust the pH to 8.0.

-

Enzyme Solution: Prepare a stock solution of 5-lipoxygenase in the phosphate buffer. The final concentration in the assay should be determined empirically to provide a linear reaction rate for at least 10 minutes. Keep the enzyme solution on ice throughout the experiment.

-

Substrate Solution (Linoleic Acid): Prepare a stock solution of linoleic acid in ethanol. For the assay, dilute the stock solution in phosphate buffer to the desired final concentration (e.g., 100 µM).

-

This compound and Control Solutions: Dissolve this compound and the positive control (Quercetin or Zileuton) in DMSO to create high-concentration stock solutions. Prepare serial dilutions in phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.

3. Experimental Workflow Diagram

The following diagram outlines the key steps of the in vitro 5-lipoxygenase inhibition assay.

4. Assay Procedure

-

To each well of a 96-well microplate, add the following in the specified order:

-

Phosphate buffer

-

This compound solution (or positive control/vehicle)

-

5-Lipoxygenase solution

-

-

Mix the contents of the wells gently and pre-incubate the plate at 25°C for 10 minutes.[3]

-

Initiate the enzymatic reaction by adding the linoleic acid solution to each well.

-

Immediately place the microplate in the reader and measure the absorbance at 234 nm every minute for 10-20 minutes. The rate of increase in absorbance is proportional to the 5-lipoxygenase activity.

5. Controls

-

Negative Control (100% Activity): Contains all reagents except the inhibitor (substitute with vehicle, e.g., DMSO in buffer).

-

Positive Control: Contains a known 5-LOX inhibitor (e.g., Zileuton or Quercetin) at a concentration known to cause significant inhibition.

-

Blank: Contains all reagents except the enzyme, to correct for non-enzymatic oxidation of linoleic acid.

6. Data Analysis

-

Calculate the rate of reaction (V) for each concentration of this compound and the controls by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [(V_control - V_sample) / V_control] x 100

Where:

-

V_control is the rate of reaction of the negative control.

-

V_sample is the rate of reaction in the presence of this compound.

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of 5-lipoxygenase activity, by using non-linear regression analysis.

Conclusion

This document provides a comprehensive protocol for the in vitro assessment of this compound as a 5-lipoxygenase inhibitor. The provided methodologies and data presentation formats are intended to guide researchers in obtaining reliable and comparable results. The visualization of the signaling pathway and experimental workflow aims to enhance the understanding of the underlying mechanisms and experimental design.

References

- 1. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. [Inhibitors of 5-lipoxygenase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. academicjournals.org [academicjournals.org]

- 8. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-based Assay for Measuring Enazadrem Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction Enazadrem is a pyrimidine derivative under investigation for various therapeutic applications.[1][2] Like other compounds in its class, its mechanism of action is linked to the inhibition of critical cellular metabolic pathways.[3][4][5] This application note provides a detailed protocol for a robust cell-based assay to quantify the bioactivity of this compound by measuring its effect on cell proliferation. The assay is designed to determine the half-maximal inhibitory concentration (IC50) and to confirm its specific mechanism of action through a uridine rescue experiment.

The proposed target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH), a key component in the de novo pyrimidine biosynthesis pathway.[6] DHODH catalyzes the conversion of dihydroorotate to orotic acid, a rate-limiting step essential for the production of pyrimidine nucleotides required for DNA and RNA synthesis.[4] Inhibition of DHODH leads to pyrimidine depletion and subsequent cell cycle arrest. The specificity of this inhibition can be verified by supplying cells with exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway, thereby rescuing the anti-proliferative effects of the inhibitor.[6][7]

Signaling Pathway: De Novo Pyrimidine Synthesis and Uridine Rescue

The diagram below illustrates the de novo pyrimidine synthesis pathway, the inhibitory action of this compound on DHODH, and the bypass mechanism provided by the uridine salvage pathway.

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and cell proliferation.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for determining the IC50 of this compound and performing the uridine rescue assay.

Materials and Reagents

-

Cell Line: A rapidly proliferating cancer cell line (e.g., HL-60, A549, HCT116).[3][5]

-

Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Compounds:

-

This compound (stock solution in DMSO, e.g., 10 mM).

-

Uridine (stock solution in water or PBS, e.g., 100 mM).

-

-

Reagents:

-

Trypsin-EDTA for adherent cells.

-

Phosphate Buffered Saline (PBS).

-

Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®).

-

Dimethyl sulfoxide (DMSO), cell culture grade.

-

-

Equipment:

-

Sterile 96-well flat-bottom cell culture plates.

-

Humidified incubator (37°C, 5% CO2).

-

Plate reader capable of measuring absorbance or fluorescence, depending on the viability reagent.

-

Multichannel pipette.

-

Protocol 1: this compound IC50 Determination

This protocol determines the concentration of this compound that inhibits cell proliferation by 50%.

-

Cell Seeding:

-

Harvest cells and perform a cell count to determine cell density and viability.

-

Dilute the cell suspension to a final concentration of 5,000-10,000 cells/100 µL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution series of this compound in cell culture medium. For example, create 2X final concentrations ranging from 20 µM to 20 nM.

-

Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no cells" blank control (medium only).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72-96 hours in a humidified incubator.

-

-

Cell Viability Measurement:

-

Add 10 µL of the chosen cell viability reagent (e.g., Resazurin) to each well.

-

Incubate for 2-4 hours as recommended by the manufacturer.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Subtract the blank control values from all other readings.

-

Normalize the data by setting the vehicle control as 100% viability.

-

Plot the normalized viability against the logarithm of this compound concentration.

-

Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

-

Protocol 2: Uridine Rescue Assay

This protocol confirms the on-target effect of this compound on the de novo pyrimidine synthesis pathway.

-

Cell Seeding:

-

Follow Step 1 from Protocol 1.

-

-

Compound Preparation and Addition:

-

Prepare two sets of this compound serial dilutions as in Protocol 1.

-

Set 1 (No Rescue): Dilute this compound in standard cell culture medium.

-

Set 2 (Rescue): Dilute this compound in cell culture medium supplemented with 100 µM uridine.[7]

-

Also prepare vehicle controls for both the standard and uridine-supplemented media.

-

Add 100 µL of the appropriate compound dilutions to the cells.

-

-

Incubation and Measurement:

-

Follow Steps 3 and 4 from Protocol 1.

-

-

Data Analysis:

-

Calculate the IC50 value for this compound in the absence and presence of uridine. A significant shift (e.g., >10-fold increase) in the IC50 value in the presence of uridine indicates a specific on-target effect.

-

Experimental Workflow

The following diagram outlines the general workflow for the cell-based assays.

Caption: Workflow for determining this compound's IC50 and specificity via uridine rescue.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Dose-Response of this compound on Cell Proliferation

| This compound Conc. (µM) | % Viability (Mean) | Std. Deviation |

| 10 | 5.2 | 1.1 |

| 3.33 | 15.8 | 2.5 |

| 1.11 | 48.9 | 4.3 |

| 0.37 | 85.1 | 5.6 |

| 0.12 | 95.3 | 4.8 |

| 0.04 | 98.7 | 3.2 |

| 0 (Vehicle) | 100.0 | 4.1 |

Table 2: Summary of this compound IC50 Values with and without Uridine Rescue